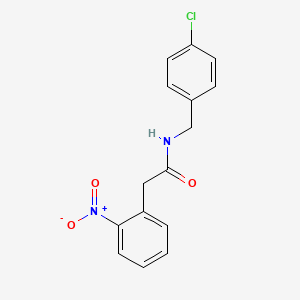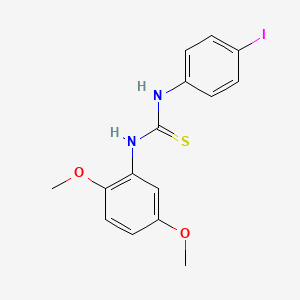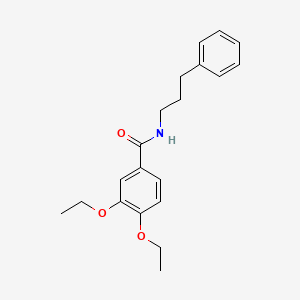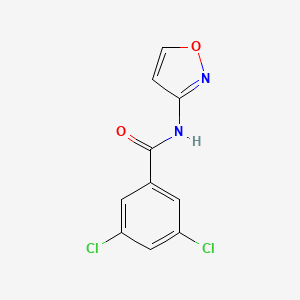![molecular formula C22H20Cl2N2O2S2 B4577841 N-(2,3-dichlorophenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4577841.png)
N-(2,3-dichlorophenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide
Descripción general
Descripción
The compound belongs to a class of chemicals known for their involvement in various biological activities and potential applications in materials science. Compounds with similar structures, such as thiazolidinones and their derivatives, have been extensively studied for their biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Synthesis Analysis
The synthesis of similar thiazolidinone derivatives often involves the condensation of thiolactic acid or thioglycolic acid with different aldehydes in the presence of a catalyst. A specific example is the synthesis of 4-[5-(1H-Indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamides, which showed moderate antitumor activity (Horishny & Matiychuk, 2020).
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Compounds with a similar structural framework, particularly those incorporating thiazolidinone and thiazole derivatives, have demonstrated significant antimicrobial activities. For instance, derivatives of rhodanine-3-acetic acid, which share a common thiazolidinone core with the target compound, have shown potent antimicrobial properties against a range of bacteria, mycobacteria, and fungi. The structure-activity relationships identified in these studies suggest that specific modifications to the core structure can enhance antimicrobial efficacy (Krátký, Vinšová, & Stolaříková, 2017).
Anticancer Applications
The anticancer potential of thiazolidinone derivatives, similar to the target molecule, has also been explored. Various synthesized 4-thiazolidinone derivatives have been evaluated for their in vitro antimicrobial and anticancer potentials, with some compounds demonstrating promising activities against specific cancer cell lines. The quantitative structure-activity relationship (QSAR) studies highlight the importance of electronic and topological parameters in determining the compounds' antimicrobial and anticancer activities (Deep et al., 2016).
Synthesis and Characterization
The synthesis and characterization of compounds bearing the thiazolidinone motif have been well-documented, providing a foundation for understanding the chemical behavior and potential modifications to enhance biological activities. The methodologies involve various cyclization reactions, structural modifications, and characterization techniques to explore the compounds' potential applications (El-Gaby et al., 2009).
Propiedades
IUPAC Name |
N-(2,3-dichlorophenyl)-4-[(5E)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O2S2/c1-2-14-8-10-15(11-9-14)13-18-21(28)26(22(29)30-18)12-4-7-19(27)25-17-6-3-5-16(23)20(17)24/h3,5-6,8-11,13H,2,4,7,12H2,1H3,(H,25,27)/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVMYDSWMOJUFK-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4577788.png)
![N-(2,4-dimethoxyphenyl)-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4577789.png)
![[2-({6-tert-butyl-3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-2-oxoethoxy]acetic acid](/img/structure/B4577794.png)
![4-{[2-(2-furyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4577805.png)
![N~2~-[2-(1-cyclohexen-1-yl)ethyl]-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B4577817.png)
![N-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]-3-methoxybenzamide](/img/structure/B4577820.png)

![1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B4577833.png)
![2-(5-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4577834.png)

![4-methoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4577867.png)